molecular formula C16H13N3O4 B4948675 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4948675
M. Wt: 311.29 g/mol
InChI Key: XOHVNYFISKFUTH-UHFFFAOYSA-N
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Description

5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a methoxyphenyl-pyrrole methylidene group.

Properties

IUPAC Name

5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-23-12-6-4-10(5-7-12)19-8-2-3-11(19)9-13-14(20)17-16(22)18-15(13)21/h2-9H,1H3,(H2,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHVNYFISKFUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the diazinane trione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE.

    Reduction: Formation of 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIHYDROXY-1,3-DIAZINANE-2,4,6-TRIONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

5-(Furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (BAF, 3b)

  • Structure : Features a furan-2-ylmethylidene substituent and dimethyl groups on the diazinane core.
  • Activity: Demonstrated sub-MIC antimicrobial activity against Pseudomonas aeruginosa PAO1, inhibiting swarming motility by 40% at 0.5× MIC .

5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-1,3-diazinane-2,4,6-trione

  • Structure : Substituted with an isoindole-1,3-dione group instead of pyrrole.
  • Synthesis: Synthesized via carbodiimide-mediated coupling of 5-amino-1,3-diazinane-2,4,6-trione with phthalic acid derivatives .
  • Application : Used in targeted protein degradation studies, highlighting the role of substituent flexibility in biological interactions.

5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

  • Structure: Contains a fluorophenyl group and a bulky phenoxyethyl-pyrrole substituent.
  • Molecular Properties : Molecular formula C₂₇H₂₆FN₃O₄ (MW: 487.52 g/mol) .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : BAF (3b) outperformed its dioxane-core analog (MAF, 3a) in motility inhibition, suggesting the diazinane core enhances bioactivity .
  • Substituent Effects: Bulky substituents (e.g., phenoxyethyl in ) may improve pharmacokinetic properties but could reduce solubility.
  • Synthetic Flexibility : Carbodiimide-mediated coupling (as in ) is a versatile method for introducing diverse substituents, applicable to the target compound’s synthesis.

Notes and Limitations

The target compound’s biological data are extrapolated from structural analogs; direct experimental validation is needed.

Substituent variations significantly impact activity, necessitating structure-activity relationship (SAR) studies for optimization.

Crystallographic data (e.g., hydrogen-bonding patterns ) could further elucidate the compound’s stability and interaction mechanisms.

Biological Activity

The compound 5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-diazine-2,4,6-trione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

  • Molecular Formula : C19H18N2O5S
  • Molecular Weight : 386.42 g/mol
  • InChIKey : NVEITPGHOHKGHS-LFIBNONCSA-N

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail its antibacterial activity and enzyme inhibition properties.

Antibacterial Activity

Studies have shown that compounds similar to 5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-diazine-2,4,6-trione exhibit significant antibacterial properties. For instance:

  • Activity Against Bacterial Strains : The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. However, its efficacy was weaker against other bacterial strains tested.
  • Comparison with Reference Standards : In one study, the IC50 values for the most active compounds ranged from 0.63 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : It shows promise as an AChE inhibitor with several derivatives displaying strong inhibitory effects.
  • Urease Inhibition : The compound's derivatives exhibited significant urease inhibition, which is crucial in treating conditions like kidney stones.
Compound IDIC50 (µM)Reference Standard (IC50 µM)
7l2.1421.25
7m0.6321.25
7n2.1721.25
.........

Case Studies and Research Findings

Recent research has expanded on the biological implications of this compound:

  • Study on Antibacterial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized compounds for antibacterial activity and found that those based on similar structures displayed promising results against pathogenic bacteria .
  • Enzyme Interaction Studies : Molecular docking studies revealed how the compound interacts with specific enzymes at the molecular level, providing insights into its potential therapeutic applications .
  • Pharmacological Profiles : Other studies have indicated that compounds with similar structural motifs are associated with anti-inflammatory, anticancer, and antitumor activities .

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